molecular formula C9H11N5O5 B12800091 Uridine, 4'-azido-2'-deoxy- CAS No. 130108-75-7

Uridine, 4'-azido-2'-deoxy-

Cat. No.: B12800091
CAS No.: 130108-75-7
M. Wt: 269.21 g/mol
InChI Key: HQMDKFQJGGNORX-MTQIGAJGSA-N
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Description

Uridine, 4’-azido-2’-deoxy- is a modified nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to uridine, a naturally occurring nucleoside, but features an azido group at the 4’ position and lacks a hydroxyl group at the 2’ position. These modifications confer unique chemical and biological properties, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine, 4’-azido-2’-deoxy- typically involves the modification of a uridine precursor. One common method includes the use of epoxidation followed by nucleophilic opening to introduce the azido group at the 4’ position . The deoxygenation of the 2’-hydroxyl group is often performed as one of the final steps in the synthesis .

Industrial Production Methods

Industrial production methods for uridine, 4’-azido-2’-deoxy- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated synthesis equipment and high-purity reagents to ensure consistency and yield.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine, 4’-azido-2’-deoxy- is unique due to the specific placement of the azido group at the 4’ position and the absence of the 2’-hydroxyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable tool in various research applications .

Properties

CAS No.

130108-75-7

Molecular Formula

C9H11N5O5

Molecular Weight

269.21 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11N5O5/c10-13-12-9(4-15)5(16)3-7(19-9)14-2-1-6(17)11-8(14)18/h1-2,5,7,15-16H,3-4H2,(H,11,17,18)/t5-,7+,9+/m0/s1

InChI Key

HQMDKFQJGGNORX-MTQIGAJGSA-N

Isomeric SMILES

C1[C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(CO)N=[N+]=[N-])O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)(CO)N=[N+]=[N-])O

Origin of Product

United States

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